Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride
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Overview
Description
Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylate;hydrochloride is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds .
Chemical Reactions Analysis
Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its unique bicyclic structure makes it a valuable intermediate for the synthesis of bioactive compounds. For instance, it can be used to develop new drugs for the treatment of psychiatric disorders and cancer . Additionally, its high ring strain makes it a useful synthetic intermediate for various chemical transformations .
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride can be compared with other similar bicyclic compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds also feature a bicyclic structure but differ in their ring size and chemical properties.
Cyclopropylamines: These compounds share the cyclopropane ring but have different substituents and functional groups.
The uniqueness of Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[31
Properties
Molecular Formula |
C15H27ClN2O3 |
---|---|
Molecular Weight |
318.84 g/mol |
IUPAC Name |
methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H26N2O3.ClH/c1-14(2,3)11(16)12(18)17-7-8-9(15(8,4)5)10(17)13(19)20-6;/h8-11H,7,16H2,1-6H3;1H |
InChI Key |
JHENMUSTZVBDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)N)C(=O)OC)C.Cl |
Origin of Product |
United States |
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